

Solubility of Iron(III) oxalate hexahydrate in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron(III) oxalate hexahydrate*

Cat. No.: *B1143021*

[Get Quote](#)

Solubility Profile of Iron(III) Oxalate Hexahydrate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **iron(III) oxalate hexahydrate** ($\text{Fe}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$) in aqueous and organic media. Due to the limited availability of precise quantitative data for the hexahydrated form, this document summarizes existing information, outlines established experimental protocols for solubility determination, and offers a framework for systematic characterization.

Introduction

Iron(III) oxalate hexahydrate is a coordination complex with applications in various fields, including catalysis and materials science. A thorough understanding of its solubility is critical for its application in solution-based processes, formulation development, and quality control. This guide addresses the current state of knowledge regarding its solubility and provides detailed methodologies for its empirical determination.

Physicochemical Properties

Iron(III) oxalate hexahydrate is a lime green crystalline powder. It is known to be sensitive to light. The anhydrous form has a melting point of approximately 365.1°C, though decomposition may occur at lower temperatures.

Aqueous Solubility

The solubility of **iron(III) oxalate hexahydrate** in water is a subject of conflicting qualitative descriptions in the literature, with sources describing it as both "soluble" and "slightly soluble" or "practically insoluble."^{[1][2]} A single quantitative value has been reported for the anhydrous form of iron(III) oxalate, which is approximately 0.22 g/100 mL at 25°C.^[3] However, it is important to note that this value may not be directly representative of the hexahydrated species due to differences in the crystal lattice energy and hydration effects.

Table 1: Reported Aqueous Solubility of Iron(III) Oxalate

Compound Form	Temperature (°C)	Solubility (g/100 mL)
Anhydrous	25	~ 0.22 ^[3]
Hexahydrate	Not Specified	Data not available

The solubility of iron salts is often influenced by pH. In aqueous solutions, iron(III) oxalate can undergo hydrolysis, particularly under acidic conditions, which can affect its solubility equilibrium.^[3]

Solubility in Organic Solvents

There is a notable absence of quantitative data in the peer-reviewed literature regarding the solubility of **iron(III) oxalate hexahydrate** in common organic solvents. Based on the polar nature of the hydrated complex, it is anticipated to have low solubility in non-polar organic solvents. Its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol has not been quantitatively reported.

Table 2: Qualitative Solubility of **Iron(III) Oxalate Hexahydrate** in Organic Solvents

Solvent	Type	Reported Solubility
Methanol	Polar Protic	Data not available
Ethanol	Polar Protic	Data not available
Acetone	Polar Aprotic	Data not available
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Data not available

Experimental Protocols for Solubility Determination

Given the lack of definitive data, empirical determination of the solubility of **iron(III) oxalate hexahydrate** is essential for any application requiring this information. The following section details a standardized experimental protocol that can be employed.

General "Shake-Flask" Method

The most common and straightforward method for determining equilibrium solubility is the shake-flask method.^[4]

Methodology:

- Preparation of Saturated Solution: An excess amount of **iron(III) oxalate hexahydrate** is added to a known volume of the solvent (e.g., ultrapure water, ethanol, DMSO) in a sealed, temperature-controlled vessel.
- Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
- Analysis of the Saturated Solution: The concentration of iron(III) oxalate in the clear, saturated filtrate is determined using a suitable analytical technique.

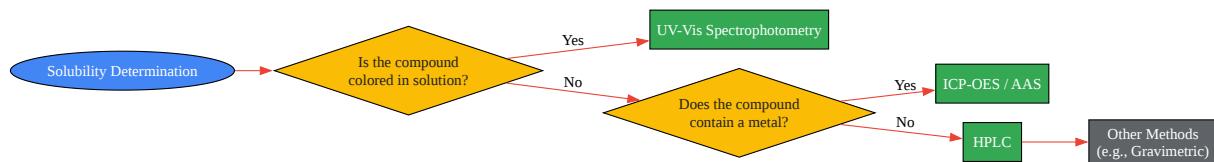
Analytical Techniques for Concentration Measurement

The choice of analytical method is critical for accurate solubility determination.

- UV-Vis Spectrophotometry: This is a common technique for colored compounds. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known iron(III) oxalate concentrations at the wavelength of maximum absorbance (λ_{max}). The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.[5]
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive methods for determining the concentration of iron in the saturated solution. The solution is appropriately diluted and analyzed for its iron content. The concentration of iron(III) oxalate can then be calculated based on the stoichiometry of the compound.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the iron(III) oxalate complex. A suitable mobile phase and stationary phase must be selected, and the method validated with standards of known concentration.[5]

Visualizations

Experimental Workflow for Solubility Determination


The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of a compound.

Logical Relationship for Analytical Method Selection

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting an analytical method for solubility measurement.

Conclusion

While qualitative information suggests that **iron(III) oxalate hexahydrate** has limited solubility in water, precise quantitative data for the hexahydrate form and its solubility in common organic solvents are currently lacking in the public domain. For researchers and professionals in drug development and other scientific fields, it is imperative to experimentally determine the solubility of this compound under the specific conditions of their application. The standardized protocols and analytical methods outlined in this guide provide a robust framework for obtaining reliable and accurate solubility data. Such data is fundamental for the effective utilization of **iron(III) oxalate hexahydrate** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aqueous solution - Water solubility of different types of Iron III - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Ferric oxalate | 2944-66-3 [chemicalbook.com]
- 3. webqc.org [webqc.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility of Iron(III) oxalate hexahydrate in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143021#solubility-of-iron-iii-oxalate-hexahydrate-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com